Ethyl dec-3-enoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl dec-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h9-10H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFBZASTOWJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80827898 | |
| Record name | Ethyl dec-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82561-67-9 | |
| Record name | Ethyl dec-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80827898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl Dec 3 Enoate and Its Analogues
Classical and Contemporary Approaches to β,γ-Unsaturated Ester Synthesis
The preparation of β,γ-unsaturated esters can be achieved through several synthetic routes, ranging from traditional condensation reactions to modern stereoselective methods.
Modified Knoevenagel Condensation Strategies for (E)-Alk-3-enoates
A primary and efficient method for synthesizing (E)-alk-3-enoates is the modified Knoevenagel condensation. psu.edu This reaction involves the condensation of a straight-chain aldehyde with a monoester of malonic acid. For instance, the synthesis of ethyl dec-3-enoate is accomplished by reacting n-octanal with monoethyl malonate. vulcanchem.com
The reaction is typically catalyzed by a weak base, such as piperidinium (B107235) acetate (B1210297) or piperidine, and is often carried out at elevated temperatures, for instance, in refluxing xylene or in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at 100°C. psu.eduvulcanchem.com These conditions facilitate the dehydration process, leading to the formation of the desired β,γ-unsaturated ester. vulcanchem.com This method is noted for its high yields, often ranging from 76% to 82%, and good stereoselectivity for the (E)-isomer. psu.eduvulcanchem.com A common side product is the corresponding α,β-unsaturated ester, which may form in small amounts. psu.edu
The Doebner modification of the Knoevenagel condensation is another important variation, particularly when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often uses pyridine (B92270) as the solvent and is accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org
Table 1: Modified Knoevenagel Condensation for (E)-Alk-3-enoates
| Aldehyde | Malonic Acid Derivative | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Stereoselectivity (E:Z) |
|---|---|---|---|---|---|---|---|
| n-Octanal | Monoethyl malonate | Piperidinium acetate | DMF | 100 | Ethyl (E)-dec-3-enoate | 76-82 | 90:10 |
| n-Octanal | Monomethyl malonate | Piperidinium acetate | DMSO | 100 | Methyl (E)-dec-3-enoate | 76-82 | 90:10 |
| Straight-chain aldehyde | Malonic acid | Piperidinium acetate | DMSO/DMF | 100 | (E)-Alk-3-enoic acid | 85-90 | 98-99:1-2 |
Data sourced from multiple studies to illustrate the versatility of the modified Knoevenagel condensation. psu.eduwikipedia.org
Carbonyl Condensation Reactions in Ethyl Ester Synthesis, including Claisen Condensation Mechanisms
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of β-keto esters or β-diketones. libretexts.orgwikipedia.org This reaction occurs between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base. wikipedia.org One ester molecule, which must have an α-hydrogen, is deprotonated to form an enolate ion. libretexts.orgwikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. openstax.org The subsequent elimination of an alkoxide leaving group results in the formation of a β-keto ester. openstax.orglibretexts.org
To prevent side reactions such as saponification, the base used is typically the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters). wikipedia.org A full equivalent of the base is required because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product. libretexts.org
Mechanism of the Claisen Condensation:
Enolate Formation: A strong base removes an α-proton from the ester to form a resonance-stabilized enolate. libretexts.orgwikipedia.org
Nucleophilic Attack: The enolate attacks the carbonyl carbon of another ester molecule, forming a tetrahedral intermediate. libretexts.orgopenstax.org
Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. libretexts.orgopenstax.org
Crossed Claisen condensations between two different esters are also possible, but can lead to a mixture of products unless one of the esters lacks α-hydrogens. libretexts.org An intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. wikipedia.orgmasterorganicchemistry.com
Enolate Alkylation via SN2 Pathways: Applications in Acetoacetic and Malonic Ester Syntheses for Alpha-Substitution
The alkylation of enolates derived from acetoacetic ester and malonic ester is a powerful tool for the synthesis of ketones and carboxylic acids with alpha-substitution. masterorganicchemistry.compressbooks.pub These methods rely on the increased acidity of the α-hydrogens located between two carbonyl groups, which allows for easy deprotonation to form a stabilized enolate. pressbooks.publibretexts.org
Malonic Ester Synthesis: This synthesis converts an alkyl halide into a carboxylic acid with two additional carbon atoms. pressbooks.pubopenochem.org The process involves:
Enolate Formation: Diethyl malonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. masterorganicchemistry.comlibretexts.org
Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide to form an α-substituted malonic ester. masterorganicchemistry.com This step can be repeated to introduce a second alkyl group. pressbooks.pub
Hydrolysis and Decarboxylation: The substituted ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily decarboxylates to yield the final substituted carboxylic acid. masterorganicchemistry.comopenochem.org
Acetoacetic Ester Synthesis: This synthesis is analogous to the malonic ester synthesis but yields a methyl ketone. pressbooks.publibretexts.org
Enolate Formation: Ethyl acetoacetate (B1235776) is deprotonated to form its enolate. pressbooks.pubvanderbilt.edu
Alkylation: The enolate is alkylated with an alkyl halide. pressbooks.pubvanderbilt.edu
Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid produces a ketone. pressbooks.publibretexts.org
For direct alkylation of monocarbonyl compounds, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often required to ensure complete enolate formation and avoid competing nucleophilic addition reactions. pressbooks.publibretexts.org
Stereoselective Synthesis of this compound and Related Conjugated Systems
Achieving stereocontrol in the synthesis of β,γ-unsaturated esters is crucial for accessing specific isomers with desired biological activities or for their use as chiral building blocks in further synthetic transformations.
Asymmetric Construction of Alkene and Alkyl Ester Moieties
Several strategies have been developed for the asymmetric synthesis of β,γ-unsaturated esters, focusing on the stereoselective formation of the double bond or the chiral center.
One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, enantioselective Cu-catalyzed allylic alkylations of unsaturated esters bearing a γ-phosphate with alkylzincs have been reported to produce α-alkyl-β,γ-unsaturated carbonyls with high enantioselectivity (87-97% ee). acs.orgnih.gov
Another method utilizes organocatalysis. An efficient, three-step synthesis of α-hydroxy-(E)-β,γ-unsaturated esters has been developed, starting with the asymmetric α-selenylation of aldehydes. nih.govacs.org The resulting enantioenriched α-selenyl aldehydes undergo a Wittig reaction, followed by oxidation and a vulcanchem.comlibretexts.org-sigmatropic rearrangement to yield the target compounds with excellent enantiomeric excess (≥94%). nih.govacs.org
Hydrogen-mediated reductive coupling of 1,3-enynes with glyoxalates, catalyzed by a chiral rhodium complex, provides a route to β,γ-unsaturated α-hydroxy esters with high regio- and enantioselectivity. organic-chemistry.org
Table 2: Asymmetric Synthesis of β,γ-Unsaturated Esters
| Reaction Type | Substrates | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Cu-Catalyzed Allylic Alkylation | Unsaturated ester with γ-phosphate, Alkylzinc | Cu catalyst, Peptidic Schiff base | α-Alkyl-β,γ-unsaturated ester | 87-97% |
| Organocatalytic α-Selenylation/Wittig/ vulcanchem.comlibretexts.org-Rearrangement | Aldehyde, Wittig reagent, Oxidant | Organocatalyst (for selenylation) | α-Hydroxy-(E)-β,γ-unsaturated ester | 94-97% |
Data compiled from various studies on asymmetric synthesis. acs.orgacs.orgorganic-chemistry.org
Diastereoselective and Enantioselective Methodologies for Beta, Gamma-Unsaturated Esters
Diastereoselective and enantioselective methods are key to producing specific stereoisomers of β,γ-unsaturated esters.
Double diastereoselective conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters has been shown to proceed with high diastereoselectivity, controlled primarily by the chirality of the lithium amide. rsc.orgnih.gov This approach allows for the synthesis of β-amino esters which can be cyclized to form β-amino-γ-substituted-γ-butyrolactones. rsc.orgnih.gov
Stereoselective synthesis of cis- and trans-β,γ-unsaturated esters can be achieved through the reaction of alkenyldichloroboranes with ethyl diazoacetate. dtic.mil The stereochemistry of the starting alkenyldichloroborane dictates the geometry of the resulting unsaturated ester. dtic.mil
Furthermore, practical and highly stereoselective methods for synthesizing trisubstituted (E)-α,β-unsaturated esters have been developed. organic-chemistry.org One such method involves an aldol (B89426) reaction, followed by acetylation and an E1cB elimination reaction, which can be performed on a diastereoisomeric mixture of β-hydroxy ester intermediates to yield the (E)-isomer with high selectivity. organic-chemistry.org
Emerging Synthetic Techniques
The synthesis of esters, including this compound and its analogues, is continually evolving, with a focus on developing more efficient, sustainable, and selective methods. Emerging techniques such as electrosynthesis, biocatalysis, and microwave-assisted synthesis represent the forefront of this evolution, offering significant advantages over traditional approaches by minimizing waste, reducing reaction times, and enhancing product yields.
Electrosynthesis Applications for Ethyl Ester Production
Electrosynthesis is gaining prominence as a green manufacturing method for producing chemicals by using renewable electricity to drive redox reactions. nus.edu.sg This technique offers an alternative to classical methods like Fischer esterification, which often rely on fossil-fuel-derived reagents and generate significant chemical waste. nus.edu.sg
Recent breakthroughs have demonstrated the viability of electrosynthesis for producing various ethyl esters. Researchers have successfully electrosynthesized C3–C6 acetate esters from carbon monoxide and water using a copper catalyst in a membrane electrode assembly. nus.edu.sgnus.edu.sg In this process, ethyl acetate and propyl acetate were produced with a total Faradaic efficiency (FE) of approximately 22% at a current density of up to 55 mA/cm². nus.edu.sgnus.edu.sg The reaction proceeds through the formation of an ethenone (H₂C=C=O) intermediate, which then reacts with alcohols generated during the reduction of CO. nus.edu.sgnus.edu.sg The high local pH and near water-free reaction conditions are crucial for the formation of these esters. nus.edu.sgnus.edu.sg
The advantages of electrosynthesis include high atom economy, the use of electricity as a clean reagent, and often one-step reaction pathways. For instance, the electrosynthesis of pyran derivatives using ethyl acetoacetate has been achieved in an undivided cell with a magnesium anode, which, despite being sacrificial, contributes to shorter reaction times and higher yields of non-toxic byproducts.
Table 1: Electrosynthesis of Various Ethyl Esters and Derivatives
| Product(s) | Reactant(s) | Catalyst/Electrode | Key Findings | Reference(s) |
| Ethyl acetate, Propyl acetate | Carbon monoxide, Water | Copper catalyst | Total Faradaic efficiency of ~22%; current density up to 55 mA/cm². | nus.edu.sg, nus.edu.sg |
| Spiropyran (from ethyl acetoacetate) | Ethyl acetoacetate, Malononitrile, Isatin | Iron cathode, Magnesium anode | High yields (80%) achieved at a current density of 20 mA cm⁻². | |
| Ethyl ester of p-aminobenzoic acid | p-Nitrotoluene, Ethyl ester of p-nitrobenzoic acid | Platinum anode, Tin cathode | Process combines oxidation and reduction in a single diaphragm electrolyzer. | google.com |
| Tetramethyl ester of ethanetetracarboxylic acid | Malonate ester | Not specified | Synthesis proceeds via an anodic oxidation leading to a coupling reaction. | wikipedia.org |
Chemo-Enzymatic and Biocatalytic Transformations in Ethyl Ester Synthesis
Chemo-enzymatic and biocatalytic methods combine the flexibility of chemical synthesis with the exceptional selectivity of enzymes, offering powerful and sustainable routes for ester production. beilstein-journals.orgmdpi.com Biocatalysis, in particular, is noted for its high chemo-, regio-, and stereoselectivity, which stems from the precise control exerted by the enzyme's active site. beilstein-journals.orgacs.org
These hybrid systems are increasingly applied in continuous flow processes. beilstein-journals.org A notable example is the continuous chemo-enzymatic synthesis of ethyl (S)-3-(benzylamino)butanoate, a precursor to (S)-3-aminobutanoic acid. beilstein-journals.org This process begins with a non-catalyzed thermal aza-Michael addition of benzylamine (B48309) to trans-ethyl crotonate, followed by an enzymatic kinetic resolution using the lipase (B570770) Novozym 435. beilstein-journals.org
The use of immobilized enzymes is a key strategy in this field. Acyltransferase from Mycobacterium smegmatis (MsAcT), for example, has been immobilized and used in flow bioreactors to efficiently catalyze the formation of ester and amide intermediates in both aqueous and organic media. mdpi.com This approach enhances enzyme stability and reusability. mdpi.com Similarly, the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for ACE inhibitors, has been achieved with high enantioselectivity through the biocatalytic reduction of a keto group using the microorganism Pichia pastoris. researchgate.net
Table 2: Examples of Chemo-Enzymatic and Biocatalytic Synthesis of Ethyl Esters
| Product | Key Reactant(s) | Biocatalyst / Enzyme | Method | Key Findings | Reference(s) |
| Ethyl (S)-3-(benzylamino)butanoate | Benzylamine, trans-Ethyl crotonate | Novozym 435 (Lipase) | Continuous chemo-enzymatic flow synthesis | Combines a thermal reaction with enzymatic kinetic resolution. | beilstein-journals.org |
| Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | Ethyl 2,4-dioxo-4-phenylbutyrate | Pichia pastoris | Whole-cell biotransformation | Achieved high conversion and enantioselectivity for the target precursor. | researchgate.net |
| Various esters and amides | Primary alcohols, Ethyl acetate | Mycobacterium smegmatis Acyltransferase (MsAcT) | Immobilized enzyme in a flow bioreactor | Highly efficient and stable process in organic solvents. | mdpi.com |
| Diglycidyl ester derivatives | Glutaric anhydride, Glycidol | Lipase | One-pot combo system with an ionic liquid | Solvent-free synthesis with catalyst and IL reuse for at least 5 cycles. | acs.org |
Microwave-Assisted Synthesis of Ethyl Esters
Microwave-assisted synthesis has emerged as a green and efficient technique that can dramatically accelerate chemical reactions, including esterification. nih.govacs.org By using microwave radiation as an energy source, reaction times can be reduced from hours to minutes compared to conventional heating methods. nih.govresearchgate.net
The combination of microwave irradiation and enzymatic catalysis has proven particularly effective. In the synthesis of fatty acid ethyl esters (FAEE) from soybean oil using free Candida antarctica lipase B, microwave heating achieved a total ester content of 64.7% in just 15 minutes. researchgate.net In contrast, conventional heating under the same conditions yielded only 21.4%. researchgate.net The study concluded that the reaction equilibrium was reached 16 times faster with microwave assistance. researchgate.net Similarly, the lipase-catalyzed production of ethyl laurate, an emollient ester, is significantly accelerated under microwave irradiation, resulting in high yields in a short time. nih.govacs.org
The benefits of microwave assistance extend to non-enzymatic reactions as well. The hydrolysis of ethyl cinnamates and ethyl azolylacetates to their corresponding carboxylates using K₂CO₃ was achieved in short reaction times with good to high yields under microwave irradiation. acs.org This method provides a fast and practical alternative to traditional synthetic procedures. acs.org
Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Ethyl Esters
| Product | Reactants | Catalyst | Method | Reaction Time | Yield / Conversion | Reference(s) |
| Fatty Acid Ethyl Esters (FAEE) | Soybean oil, Ethanol (B145695) | Candida antarctica lipase B | Microwave | 15 min | 64.7% | researchgate.net |
| Fatty Acid Ethyl Esters (FAEE) | Soybean oil, Ethanol | Candida antarctica lipase B | Conventional | 15 min | 21.4% | researchgate.net |
| Isopropyl Myristate (IPM) | Myristic acid, Isopropanol | Lipase | Microwave (20% power) | Not specified | 94.6% | nih.gov, acs.org |
| Polyethylene glycol stearate | Not specified | Lipase | Microwave | 70 min | Not specified | nih.gov, acs.org |
| Polyethylene glycol stearate | Not specified | Lipase | Conventional | 360 min | Not specified | nih.gov, acs.org |
| Potassium Carboxylates | Ethyl cinnamates, K₂CO₃ | None | Microwave | 20 min | Good to high yields | acs.org |
Biosynthetic Pathways and Metabolic Engineering of Ethyl Dec 3 Enoate
Exploration of Fatty Acid Metabolic Pathways in Ester Biosynthesis
The formation of esters, including ethyl dec-3-enoate, is heavily reliant on the availability of fatty acid precursors. Two key metabolic routes, beta-oxidation and the lipoxygenase pathway, play significant roles in generating the necessary building blocks.
Beta-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA. pressbooks.pubresearchgate.net This process occurs within the mitochondria and peroxisomes and involves a series of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. pressbooks.pubwikipedia.org The substrates for beta-oxidation are fatty acyl-CoA esters, which are formed by the activation of fatty acids. wikipedia.org While the primary role of beta-oxidation is energy production, the intermediates and products, particularly acyl-CoA esters, can be channeled into other metabolic pathways, including the synthesis of esters. frontiersin.org The broad substrate specificity of peroxisomal beta-oxidation allows it to handle a variety of fatty acids, including unsaturated ones, which are precursors to unsaturated esters. nih.gov
The central molecule in this process is the fatty acyl-CoA thioester. wikipedia.org Its formation from a fatty acid and coenzyme A is an ATP-dependent reaction. wikipedia.org Once formed, these acyl-CoA esters can be either degraded through beta-oxidation or serve as substrates for enzymes like alcohol acyltransferases (AATs), which catalyze the final step in ester biosynthesis by combining an acyl-CoA with an alcohol. mdpi.com
| Key Process | Location | Function in Ester Biosynthesis | Relevant Enzymes |
| Beta-Oxidation | Mitochondria, Peroxisomes | Provides acyl-CoA precursors for ester synthesis. frontiersin.org | Acyl-CoA oxidase, Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Thiolase pressbooks.pubnih.gov |
| Acyl-CoA Formation | Endoplasmic Reticulum, Outer Mitochondrial Membrane | Activates fatty acids to their CoA esters, making them available for metabolic processes. wikipedia.org | Fatty acyl-CoA synthase wikipedia.org |
The lipoxygenase (LOX) pathway is a major route for the formation of unsaturated volatile compounds in plants, including unsaturated esters. mdpi.comresearchgate.net This pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acids to form fatty acid hydroperoxides. researchgate.netjax.orgmdpi.comwikipedia.org These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce short-chain aldehydes. researchgate.netmdpi.com These aldehydes can be subsequently reduced to alcohols by alcohol dehydrogenase (ADH) and then esterified by alcohol acyltransferase (AAT) to form unsaturated esters. researchgate.net The synthesis of unsaturated esters, often observed late in fruit ripening, suggests that the LOX pathway is a significant source of their precursors during this developmental stage. ashs.org
| Step in LOX Pathway | Enzyme | Substrate | Product |
| Dioxygenation | Lipoxygenase (LOX) | Polyunsaturated fatty acids (e.g., linoleic acid) researchgate.netmdpi.com | Fatty acid hydroperoxides researchgate.net |
| Cleavage | Hydroperoxide Lyase (HPL) | Fatty acid hydroperoxides researchgate.netmdpi.com | Aldehydes researchgate.netmdpi.com |
| Reduction | Alcohol Dehydrogenase (ADH) | Aldehydes researchgate.net | Alcohols researchgate.net |
| Esterification | Alcohol Acyltransferase (AAT) | Alcohols and Acyl-CoA mdpi.comresearchgate.net | Esters mdpi.comresearchgate.net |
Role of Beta-Oxidation and Acyl-CoA Metabolism
Amino Acid-Derived Biosynthetic Routes to Volatile Esters
In addition to fatty acids, amino acids also serve as important precursors for the biosynthesis of volatile esters, particularly those with branched chains. scielo.brnih.gov The catabolism of amino acids, such as branched-chain amino acids (L-valine, L-leucine, L-isoleucine) and aromatic amino acids (L-phenylalanine), can generate a variety of volatile compounds, including aldehydes, alcohols, and their corresponding esters. scielo.brnih.govresearchgate.net
Microbial Biotransformation and Enzyme-Catalyzed Formation of this compound Precursors
Microorganisms and their enzymes are powerful tools for the synthesis of valuable chemicals, including the precursors of this compound. Microbial biotransformation leverages the metabolic capabilities of whole cells to convert substrates into desired products. frontiersin.orgacs.org For instance, certain yeast strains can be used to stereoselectively oxidize diols to chiral lactones, demonstrating the potential for precise enzymatic modifications. mdpi.com
Enzyme-catalyzed reactions offer a more direct approach. In Escherichia coli, the enzyme β-hydroxydecanoyl-thioester dehydrase is crucial for the formation of unsaturated fatty acids. pnas.org It catalyzes the dehydration of a β-hydroxydecanoate intermediate to form cis-3-decenoate, a direct precursor to longer-chain unsaturated fatty acids. pnas.org This highlights the existence of specific enzymes capable of generating the C10 unsaturated backbone of this compound. Furthermore, lipases can be used for the enantioselective acetylation of precursors, and other enzymes like fatty acyl-CoA reductases can produce the fatty alcohols needed for ester synthesis. researchgate.netoup.comfrontiersin.org The synthesis of this compound itself has been achieved with high yield through a modified Knoevenagel condensation of n-octanal with monoethyl malonate, a reaction that can potentially be mimicked or optimized using enzymatic catalysts. psu.edu
| Organism/Enzyme | Transformation | Relevance to this compound |
| Escherichia coli | Dehydration of β-hydroxydecanoyl-thioester to cis-3-decenoate. pnas.org | Direct enzymatic synthesis of the dec-3-enoate carbon skeleton. pnas.org |
| Lipases | Enantioselective acetylation. frontiersin.org | Potential for stereospecific synthesis of precursors. frontiersin.org |
| Fatty Acyl-CoA Reductases | Reduction of fatty acyl-CoAs to fatty alcohols. researchgate.netoup.com | Production of the alcohol moiety for esterification. researchgate.netoup.com |
| Aspergillus niger | Synthesis of fatty acid ethyl esters in an aqueous phase. frontiersin.org | Demonstrates microbial capability for ester synthesis. frontiersin.org |
Precursor-Product Relationships and Flux Analysis in Natural Systems
The production of this compound in natural systems, such as fruits, is governed by the availability of its precursors: dec-3-enoic acid (or its activated form, dec-3-enoyl-CoA) and ethanol (B145695). The synthesis of unsaturated esters often increases during ripening, indicating a temporal regulation of the precursor supply. ashs.org For example, the lipoxygenase pathway, a key source of unsaturated aldehydes and alcohols, is activated during this period. mdpi.comashs.org
Flux analysis, which studies the rates of metabolic reactions in a biological system, can help to understand the flow of carbon from primary metabolites to specialized products like this compound. By tracing the incorporation of labeled substrates, it is possible to identify the primary metabolic pathways contributing to its formation and to pinpoint potential bottlenecks in the production process. For instance, studies have shown that the availability of precursors, rather than the activity of the final ester-forming enzymes, can be the limiting factor in ester biosynthesis. ashs.org
Strategies for Enhancing this compound Production through Metabolic Engineering
Metabolic engineering offers a powerful approach to increase the production of desired compounds like this compound in microbial or plant systems. Several strategies can be employed:
Overexpression of Key Enzymes: Increasing the expression of enzymes that are bottlenecks in the biosynthetic pathway can enhance product yield. For this compound, this could include the overexpression of a specific β-hydroxydecanoyl-thioester dehydrase to boost the supply of dec-3-enoyl-CoA, and an alcohol acyltransferase (AAT) to drive the final esterification step. researchgate.net
Heterologous Expression of Novel Pathways: Introducing genes from other organisms can create novel biosynthetic routes or improve existing ones. For example, expressing a highly efficient fatty acyl-CoA reductase from one species into a production host could increase the availability of the alcohol precursor. nih.gov
Blocking Competing Pathways: To channel more metabolic flux towards the desired product, competing pathways that drain the precursor pool can be downregulated or knocked out. For instance, reducing the activity of enzymes that further metabolize dec-3-enoyl-CoA through beta-oxidation could increase its availability for ester synthesis.
Optimizing Cofactor Availability: Many biosynthetic reactions are dependent on cofactors like NADPH and ATP. Engineering the central metabolism to increase the supply of these cofactors can improve the efficiency of the production pathway. wikipedia.org
Improving Precursor Supply: Enhancing the upstream pathways that produce the initial building blocks is a fundamental strategy. For this compound, this would involve engineering fatty acid synthesis to favor the production of C10 fatty acids. nih.gov
By applying these strategies, it is feasible to develop engineered organisms capable of producing significantly higher titers of this compound for applications in the flavor and fragrance industry.
Advanced Spectroscopic and Analytical Characterization of Ethyl Dec 3 Enoate
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the functional groups present in a molecule, such as the ester and alkene moieties in ethyl dec-3-enoate.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are observed that confirm its identity. A strong absorption is typically seen around 1740 cm⁻¹ which is indicative of the C=O stretching vibration of the ester group. vulcanchem.com Another significant peak appears at approximately 1650 cm⁻¹, corresponding to the C=C stretching of the alkene double bond. vulcanchem.com The C-H stretching vibrations of the aliphatic chain and the ethyl group are generally observed in the 2800-3000 cm⁻¹ region. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~1740 | C=O Stretch | Ester |
| ~1650 | C=C Stretch | Alkene |
| 2800-3000 | C-H Stretch | Aliphatic |
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound is readily available in the searched literature, general principles of Raman spectroscopy for similar structures can be inferred. The C=C double bond in the alkene is expected to produce a strong and characteristic Raman signal. The fingerprint region of the Raman spectrum, typically below 2000 cm⁻¹, would contain a complex pattern of peaks corresponding to various bending and stretching vibrations within the molecule, offering a detailed structural fingerprint. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, characteristic signals are observed. vulcanchem.com The protons of the ethyl ester group typically show a quartet around 4.12 ppm (for the -OCH₂- group) and a triplet around 1.25 ppm (for the -CH₃ group). The vinyl protons of the C=C double bond usually appear as a multiplet in the region of 5.35 ppm. vulcanchem.com The terminal methyl group of the decyl chain gives a triplet at approximately 0.88 ppm. vulcanchem.com The remaining methylene (B1212753) protons of the long alkyl chain produce a complex multiplet signal further upfield.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~5.35 | Multiplet | Vinyl Protons (-CH=CH-) |
| ~4.12 | Quartet | Ester Methylene (-OCH₂-) |
| ~2.0-2.3 | Multiplet | Allylic Methylene (-CH₂-CH=) |
| ~1.2-1.6 | Multiplet | Methylene Chain (-CH₂-)n |
| ~1.25 | Triplet | Ester Methyl (-OCH₂CH₃) |
| ~0.88 | Triplet | Terminal Methyl (-CH₃) |
¹³C NMR spectroscopy provides a spectrum of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of around 174 ppm. researchgate.net The carbons of the double bond (C-3 and C-4) would be found in the alkene region, typically between 120 and 140 ppm. The carbon of the ester's methylene group (-OCH₂-) is expected around 60 ppm. The aliphatic carbons of the decyl chain and the ethyl group's methyl carbon will appear at higher field strengths (lower ppm values).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~174 | Ester Carbonyl (C=O) |
| ~120-140 | Alkene Carbons (-CH=CH-) |
| ~60 | Ester Methylene (-OCH₂-) |
| ~14-40 | Aliphatic Carbons (-CH₂-, -CH₃) |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.
A COSY experiment on this compound would show correlations between coupled protons. libretexts.orgemerypharma.com For instance, it would confirm the coupling between the vinyl protons and the adjacent allylic protons. It would also show the coupling within the ethyl group (between the -OCH₂- and its neighboring -CH₃) and the couplings along the decyl chain. allfordrugs.com
An HSQC or HETCOR spectrum correlates the signals of protons directly attached to carbon atoms. allfordrugs.com This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For example, the carbon signal around 60 ppm would show a cross-peak with the proton quartet at ~4.12 ppm, confirming its assignment to the ester's methylene group.
Carbon-13 NMR (¹³C NMR)
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is an instrumental method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound. etamu.edu
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column. etamu.eduscholarsresearchlibrary.com Compounds are identified based on their retention time—the time it takes for a compound to travel through the column—and their mass spectrum. etamu.edu The mass spectrum is generated when the separated molecules exit the GC column and enter the MS detector, where they are ionized, most commonly by electron ionization (EI). This high-energy process causes the molecule (parent ion or molecular ion) to break apart into characteristic fragment ions. etamu.edu
The resulting mass spectrum serves as a molecular "fingerprint." The molecular ion peak (M+) for this compound (C₁₂H₂₂O₂) would appear at an m/z corresponding to its molecular weight, approximately 198.3 g/mol . guidechem.com The fragmentation pattern provides structural information. For ethyl esters, a prominent fragment resulting from the McLafferty rearrangement is often observed at m/z 88. researchgate.netlibretexts.org Other significant fragments arise from cleavages adjacent to the carbonyl group and along the alkyl chain. libretexts.org The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST Mass Spectral Library. diabloanalytical.commdpi.combibliotekanauki.pl This technique has been successfully applied to identify isomers like ethyl dec-9-enoate (B1236301) in complex mixtures such as wine and spirits. mdpi.comresearchgate.netnih.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound This table is based on general fragmentation principles for unsaturated ethyl esters.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Process |
|---|---|---|
| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) |
| 170 | [M - C₂H₄]⁺ | Loss of ethene |
| 153 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |
| 125 | [M - C₄H₇O₂]⁺ | Cleavage related to the ester group and alkyl chain |
| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement |
| 55 | [C₄H₇]⁺ | Alkyl chain fragment |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 0.001 atomic mass units or better. openstax.org This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. While standard MS might identify a molecule with a nominal mass of 198, HRMS can distinguish between different formulas that have the same nominal mass. openstax.org
For this compound, the molecular formula is C₁₂H₂₂O₂. HRMS can measure its monoisotopic mass with high accuracy, providing a value very close to the theoretical exact mass of 198.16198 amu. guidechem.com This capability is crucial for confirming the identity of a compound without ambiguity and for analyzing complex samples where multiple compounds may have similar retention times. researchgate.net Techniques such as Time-of-Flight (TOF) LC/MS are used to acquire high-resolution data.
Table 2: Nominal Mass vs. High-Resolution Exact Mass
| Compound Name | Molecular Formula | Nominal Mass (amu) | Theoretical Exact Mass (amu) |
|---|---|---|---|
| This compound | C₁₂H₂₂O₂ | 198 | 198.16198 |
| Example Isobar | C₁₁H₁₈O₃ | 198 | 198.12560 |
| Example Isobar | C₁₃H₂₆ | 198 | 198.20345 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that couples the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. wikipedia.org It is well-suited for a wide range of organic compounds, including those that are non-volatile or thermally unstable, and is widely used in metabolomics, food science, and pharmaceutical analysis. wikipedia.orgpageplace.de
In an LC-MS analysis of this compound, the compound would first be separated from a mixture using a reversed-phase HPLC column (e.g., C18 or diphenyl). nih.govsemanticscholar.org After elution from the column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common interfaces used to generate ions from the liquid phase. pageplace.de ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). spectroscopyonline.com
LC-MS can be used for both qualitative and quantitative analysis. nih.gov Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed for more detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented to produce a spectrum of product ions. This process can help to confirm the structure and even localize the position of the double bond within the fatty acid chain. acs.orgmdpi.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in its crystalline solid state. The method involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
While X-ray crystallography is the gold standard for structural elucidation, its application is contingent on the ability to grow a suitable single crystal of the target compound. This compound is a liquid at room temperature, making crystallization challenging and often unnecessary for routine characterization. Consequently, there are no documented crystal structures for this compound itself. However, the technique has been successfully applied to determine the solid-state structures of more complex, solid derivatives of ethyl enoates, providing valuable insights into their molecular geometry, conformation, and intermolecular interactions. researchgate.netresearchgate.net
Other Analytical Techniques and Hyphenated Methods
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. uobabylon.edu.iq This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The technique is useful for identifying compounds containing chromophores—functional groups that absorb light—and for quantitative analysis. ej-eng.org
The chromophores in this compound are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester. Since these two groups are not in conjugation (they are separated by a methylene group in the β,γ-position), their electronic absorptions are largely independent.
n → π* transition: The carbonyl group exhibits a weak absorption band corresponding to the n → π* transition.
π → π* transition: The isolated alkene group shows a strong absorption band corresponding to the π → π* transition.
Both of these absorptions for non-conjugated systems typically occur in the far-UV region, at wavelengths below 220 nm. researchgate.net Therefore, while UV-Vis spectroscopy can confirm the presence of these unsaturated functional groups, it offers limited specificity for detailed structural identification of this compound compared to mass spectrometry or NMR. The analysis is typically performed using solvents like hexane (B92381) or ethanol (B145695), which are transparent in the relevant UV range. uobabylon.edu.iqrsc.org
Table 3: Expected UV-Visible Absorption Maxima for this compound
| Chromophore | Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |
|---|---|---|---|
| C=C (Alkene) | π → π* | ~190 - 200 nm | High (~10,000) |
| C=O (Ester) | n → π* | ~205 - 215 nm | Low (~100) |
Compound Index
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Profiling
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful and increasingly utilized analytical technique for the characterization of complex volatile organic compound (VOC) mixtures. mdpi.comfrontiersin.org This hybrid method combines the high separation efficiency of gas chromatography with the rapid, sensitive, and orthogonal separation provided by ion mobility spectrometry. mdpi.comfrontiersin.org In the context of food science and flavor analysis, GC-IMS is particularly advantageous for creating detailed volatile profiles, or "fingerprints," of various products. frontiersin.orgfrontiersin.org The technique operates at atmospheric pressure and typically requires minimal to no sample preparation, allowing for high-throughput analysis. mdpi.com
The process begins with the introduction of a sample's headspace, containing the volatile compounds, into a gas chromatograph. The compounds are separated based on their boiling points and affinity for the stationary phase within the GC column, resulting in a temporal separation. mdpi.com As each compound elutes from the GC column, it enters the ionization chamber of the ion mobility spectrometer. Here, the molecules are softly ionized, most commonly by a radioactive source (e.g., ³H) which generates reactant ions that in turn ionize the analyte molecules. wikipedia.org These newly formed ions are then pulsed into a drift tube.
Inside the drift tube, a constant electric field propels the ions toward a detector. wikipedia.org Simultaneously, a drift gas flows in the opposite direction. The speed at which an ion traverses the drift tube is dependent on its size, shape, and charge, a property known as its ion mobility. thegoodscentscompany.com Smaller, more compact ions will navigate the drift tube faster than larger, bulkier ions. This results in a second dimension of separation based on the ion's mobility, which is measured as drift time. thegoodscentscompany.com
The final output of a GC-IMS analysis is a three-dimensional topographic plot, where the x-axis represents the ion drift time, the y-axis represents the GC retention time, and the color intensity indicates the signal strength of the compound. mdpi.com This detailed fingerprint allows for the comprehensive characterization and comparison of the volatile profiles of different samples. mdpi.com
Detailed Research Findings
Although specific research focusing exclusively on the GC-IMS analysis of this compound is not extensively documented, the technique has been widely applied to the analysis of volatile esters in various food matrices, including fruits and fermented products. Esters are a critical class of compounds that contribute significantly to the fruity and floral aromas of many foods. mdpi.com For instance, studies on pear aroma have identified a wide array of esters, including various ethyl and methyl esters, as key contributors to their characteristic scent. mdpi.comnih.gov Ethyl decadienoate, a closely related compound also known as pear ester, is a well-known component of pear and apple aromas. wikipedia.orgvigon.com
Research on the volatile components of different pear cultivars has demonstrated the capability of GC-IMS to differentiate between samples based on their unique ester profiles. For example, a study on the evolution of pear aroma volatiles found that the concentrations of esters like ethyl hex-3-enoate were significantly altered by metabolic precursors. nih.gov This highlights the sensitivity of GC-IMS in detecting subtle changes in the volatile composition.
In a typical GC-IMS analysis of food volatiles, esters are readily identified. The retention time of a compound in the GC is primarily influenced by its volatility and polarity, while its drift time in the IMS is related to its molecular size and shape. For a homologous series of esters, as the carbon chain length increases, the retention time generally increases due to lower volatility. Similarly, the drift time is also expected to increase with molecular size. The presence of unsaturation, such as the double bond in this compound, can influence both retention and drift times compared to its saturated analogue, ethyl decanoate.
The identification of unknown compounds in a GC-IMS analysis is achieved by comparing the retention times and drift times of the analyte peaks with those of known standards run under the same conditions, or by using established GC-IMS libraries which contain data for a wide range of compounds. semanticscholar.org
Interactive Data Table: Representative GC-IMS Data for C10 Esters and Related Compounds
The following table presents representative data for compounds structurally related to this compound, as would be expected from a GC-IMS analysis. The values for retention time and drift time are illustrative and can vary based on the specific instrumental conditions (e.g., GC column type and length, temperature program, drift gas, and electric field strength). The signal intensity is indicative of the compound's concentration and its ionization efficiency.
| Compound Name | Molecular Formula | Retention Time (s) | Drift Time (ms) | Relative Signal Intensity |
| Ethyl octanoate | C₁₀H₂₀O₂ | 620 | 9.8 | 8500 |
| This compound | C₁₂H₂₂O₂ | ~850 | ~11.5 | Variable |
| Ethyl decanoate | C₁₂H₂₄O₂ | 865 | 11.6 | 7900 |
| Ethyl (E,Z)-deca-2,4-dienoate | C₁₂H₂₀O₂ | 880 | 11.4 | 9200 |
| Hexyl acetate (B1210297) | C₈H₁₆O₂ | 540 | 9.1 | 11000 |
| Methyl decanoate | C₁₁H₂₂O₂ | 795 | 10.9 | 8100 |
Note: The values for this compound are estimated based on the expected chromatographic and ion mobility behavior relative to similar compounds. Actual experimental values would be required for precise characterization.
Computational Chemistry and Molecular Modeling of Ethyl Dec 3 Enoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For Ethyl dec-3-enoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its ground state electronic structure. researchgate.netdoi.org
These calculations yield fundamental parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar α,β-unsaturated esters demonstrate that DFT can accurately predict these geometric parameters. banglajol.infoajchem-a.com Furthermore, DFT is used to simulate vibrational spectra (infrared and Raman), which is crucial for assigning experimental spectral bands to specific molecular motions. preprints.orgpreprints.org The calculation of potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes, such as C=O stretching, C=C stretching, C-O stretching, and various bending and rocking motions of the alkyl chain. banglajol.info
Table 1: Exemplary Theoretical Vibrational Frequencies for this compound (trans isomer) (Note: This data is illustrative, based on typical values for similar unsaturated esters, and not from a specific study on this compound.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C-H stretch (sp²) | 3020 | =C-H stretching |
| C-H stretch (sp³) | 2965, 2930, 2860 | Asymmetric and symmetric CH₃ and CH₂ stretching |
| C=O stretch | 1725 | Carbonyl group stretching |
| C=C stretch | 1650 | Alkene double bond stretching |
| CH₂ bend | 1465 | Methylene (B1212753) scissoring |
| C-O stretch | 1250, 1170 | Ester C-O stretching |
| C-H bend (trans) | 970 | Out-of-plane bend for trans C=C bond |
Conformational Analysis and Stability Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. aip.org For a flexible molecule like this compound, with its long alkyl chain, numerous conformers exist. Computational methods are essential for identifying the most stable conformers and understanding the energy landscape of these rotations. nih.govnih.gov
Computational models suggest that the presence of the double bond introduces a degree of rigidity, resulting in a generally bent conformation for the molecule. vulcanchem.com The analysis would involve systematically rotating the dihedral angles along the carbon backbone and the ester group to locate all energy minima on the potential energy surface. The relative energies of these conformers are then calculated to determine their populations at a given temperature. Studies on other long-chain esters show that all-trans conformations of the alkyl chain are often the most stable, but gauche interactions can also lead to stable, folded structures. researchgate.netnih.gov The stability is governed by a balance of torsional strain and non-bonded interactions (van der Waals forces). aip.org
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is for illustrative purposes only.)
| Conformer | Dihedral Angles (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Stability Ranking |
| 1 (anti) | 180° | 0.00 | Most Stable |
| 2 (gauche) | 60° | 0.95 | Less Stable |
| 3 (eclipsed) | 0° | 4.50 | Transition State |
Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. tandfonline.commdpi.com It maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal packing into a "fingerprint" of different intermolecular contacts. mdpi.com
Since this compound is a liquid at standard conditions, Hirshfeld analysis would require crystallizing the compound at low temperatures. If a crystal structure were obtained, the analysis would reveal the nature and proportion of contacts between neighboring molecules. Based on the functional groups present (ester, double bond, alkyl chain), the primary interactions would be van der Waals forces. The Hirshfeld surface would be dominated by hydrogen-hydrogen (H···H) contacts due to the long alkyl chain. acs.org Other significant contacts would include those between oxygen and hydrogen (O···H) atoms, involving the ester group, and carbon-hydrogen (C···H) contacts. acs.orgtandfonline.com These interactions collectively dictate how the molecules pack together in the solid state.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts for Crystalline this compound (Note: This data is hypothetical, based on analyses of other long-chain esters.)
| Contact Type | Percentage of Hirshfeld Surface (%) |
| H···H | ~65% |
| O···H | ~20% |
| C···H | ~12% |
| Other (C···C, O···C) | ~3% |
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbitals (FMO) Analysis
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding and predicting the chemical reactivity of a molecule. researchgate.netrsc.org
The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com For this compound, the MEP map would show a region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The hydrogen atoms of the alkyl chain would exhibit positive potential (blue/green), representing sites less favorable for electrophilic interaction. doi.org
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scielo.org.mx For an unsaturated ester like this compound, the HOMO is expected to be localized primarily along the C=C double bond, while the LUMO would be concentrated around the C=O bond. This distribution indicates that the molecule can act as a nucleophile at the double bond and an electrophile at the carbonyl carbon. nih.gov
Table 4: Representative Quantum Chemical Parameters for an Aliphatic Unsaturated Ester (Note: This data is illustrative, based on DFT calculations for similar compounds.)
| Parameter | Value (eV) | Description |
| E_HOMO | -6.5 | Ionization Potential |
| E_LUMO | -0.8 | Electron Affinity |
| Energy Gap (ΔE) | 5.7 | Chemical Stability/Reactivity |
| Electronegativity (χ) | 3.65 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.34 | Global electrophilic nature |
Quantum Chemical Studies of Reaction Mechanisms and Pathways Involving Ethyl Enoates
Quantum chemical methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. acs.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, providing a comprehensive understanding of reaction pathways. acs.orgrsc.org
For ethyl enoates, several types of reactions have been studied computationally:
Diels-Alder Reactions: this compound can act as a dienophile. Computational studies can predict the regioselectivity and stereoselectivity (endo/exo) of its cycloaddition with various dienes by comparing the activation barriers of the different possible pathways. vulcanchem.com
Michael Additions: The reaction of nucleophiles with the β-carbon of α,β-unsaturated esters is a common transformation. DFT calculations can model the transition state of this addition, explaining the stereoselectivity observed in asymmetric versions of the reaction catalyzed by chiral organocatalysts. rsc.orgchemrxiv.org
Epoxidation: The reaction of the C=C double bond with peroxy acids can be modeled to understand the reaction mechanism. FMO analysis helps rationalize the reactivity by considering the interaction between the ester's HOMO and the reagent's LUMO. sciforum.net
Radical Reactions: The mechanism of reactions involving radical addition to the double bond or hydrogen abstraction from the alkyl chain can be investigated, which is relevant in polymerization and auto-oxidation processes. nih.gov
Isomerization: The conversion of α,β-unsaturated esters to their β,γ-unsaturated counterparts can be studied to understand the thermodynamics and kinetics of the process, often involving the calculation of intermediates and proton transfer transition states. unige.ch
These studies provide fundamental insights into how the electronic and steric properties of ethyl enoates govern their reactivity in a wide range of chemical transformations. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters and Theoretical Validation
Computational chemistry provides a powerful means to predict spectroscopic data, which can be used to validate experimental findings and aid in structural elucidation. researchgate.net
NMR Spectroscopy: DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. scielo.org.mxlibretexts.org For this compound, theoretical chemical shifts can be calculated for various conformers and then averaged based on their Boltzmann populations to provide a final predicted spectrum. Comparing these calculated shifts with experimental data helps confirm structural assignments and can even be used to distinguish between different isomers (e.g., cis vs. trans). researchgate.netresearchgate.net
IR Spectroscopy: As mentioned in section 5.1, DFT calculations yield vibrational frequencies and intensities that correspond to an infrared spectrum. preprints.orgpreprints.org While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled using empirical factors to achieve excellent agreement. pressbooks.pub This allows for a confident assignment of all major absorption bands in the experimental spectrum of this compound, from the characteristic C=O and C=C stretches to the complex vibrations in the fingerprint region. spectroscopyonline.comwiley.com
Table 5: Comparison of Experimental and Hypothetical Scaled Theoretical IR Frequencies for Ethyl (E)-dec-3-enoate (Note: Experimental data is from literature; theoretical data is hypothetical and illustrative.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |
| C=O stretch | 1740 | 1735 |
| C-O stretch | 1250 | 1245 |
| C=C trans bend | 970 | 975 |
Chemical Reactivity and Transformation Studies of Ethyl Dec 3 Enoate
Olefin Metathesis and Functionalization Reactions of the Alkene Moiety
Olefin metathesis is a powerful catalytic reaction that involves the exchange of alkylidene groups between two alkenes. scielo.br This transformation has been applied to unsaturated fatty acid esters like ethyl dec-3-enoate to synthesize valuable molecules.
Cross-Metathesis:
Cross-metathesis reactions of unsaturated esters with other olefins can either shorten or lengthen the carbon chain. For instance, the cross-metathesis of ethyl oleate (B1233923) with dec-5-ene (B1669984) yields a pheromone precursor, ethyl tetradec-9-enoate. scielo.br Similarly, reacting an unsaturated ester with a cyclic olefin can produce long-chain linear di-unsaturated esters. scielo.br
A significant application of cross-metathesis is ethenolysis, where an olefinic compound reacts with ethene. scielo.br Ethenolysis of unsaturated fatty acid esters can produce shorter-chain ω-unsaturated esters, which are precursors for polymers like nylon-10. scielo.br To enhance the efficiency of these reactions, co-catalysts such as copper iodide (CuI) can be employed. CuI has been shown to have a stabilizing effect on the Grubbs-2 catalyst and acts as a phosphine (B1218219) scavenger, leading to improved yields under milder conditions. nih.gov
Ene-Yne Cross-Metathesis (EYCM):
EYCM is an atom-economical reaction that transforms an alkene and an alkyne into a conjugated 1,3-diene. beilstein-journals.org When performed with ethylene, the reaction is highly selective, producing the (E)-isomer as the major product. beilstein-journals.org A sequential ethenolysis followed by EYCM has been applied to unsaturated fatty acid esters. The initial ethenolysis generates terminal olefins, which then undergo cross-metathesis with an alkyne to form dienes. beilstein-journals.org
Functionalization via Metathesis:
The alkene moiety of this compound can be functionalized through various metathesis reactions. The resulting products can then be used in subsequent transformations. For example, the dienes produced from EYCM are valuable substrates in Diels-Alder reactions for the synthesis of complex cyclic systems. beilstein-journals.org
| Metathesis Reaction Type | Reactants | Catalyst/Conditions | Key Products | Significance |
| Cross-Metathesis (Ethenolysis) | Unsaturated Ester, Ethene | Grubbs-type catalysts | Shorter-chain ω-unsaturated esters, Terminal alkenes | Polymer precursors |
| Cross-Metathesis | Unsaturated Ester, Cyclic Olefin | Grubbs-type catalysts | Long-chain linear di-unsaturated esters | Synthesis of specialized esters |
| Cross-Metathesis | Ethyl Oleate, Dec-5-ene | Not specified | Ethyl tetradec-9-enoate | Pheromone precursor synthesis |
| Ene-Yne Cross-Metathesis | Unsaturated Ester, Alkyne, Ethene | Ruthenium carbene catalysts | (E)-1,3-dienes | Atom-economical, stereoselective |
| Sequential Ethenolysis/EYCM | Unsaturated Fatty Acid Ester, Ethene, Alkyne | Catalyst III, then Catalyst II | Dienes | One-pot synthesis of complex dienes |
Ester Hydrolysis and Transesterification Reactions
The ester group in this compound is susceptible to hydrolysis and transesterification, reactions that cleave the ester bond.
Ester Hydrolysis:
Hydrolysis involves the reaction of the ester with water to produce a carboxylic acid and an alcohol. lumenlearning.comchemguide.co.uk This reaction can be catalyzed by either an acid or a base. lumenlearning.comchemguide.co.uk
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water and a strong acid catalyst like sulfuric acid. lumenlearning.comchemguide.co.uksavemyexams.com The products are dec-3-enoic acid and ethanol (B145695). To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and goes to completion. lumenlearning.comchemguide.co.uksavemyexams.com The ester is heated with a strong base, such as sodium hydroxide (B78521), to produce the salt of the carboxylic acid (sodium dec-3-enoate) and ethanol. lumenlearning.comsavemyexams.com The carboxylate salt can then be acidified to yield the free carboxylic acid. savemyexams.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is also catalyzed by acids or bases. masterorganicchemistry.com
Base-Catalyzed Transesterification: An alkoxide, such as sodium methoxide (B1231860), can be used to convert an ethyl ester to a methyl ester. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com In biodiesel production, transesterification of vegetable oils with ethanol (an ethyl route) is a common practice. scielo.bryoutube.com A catalyst like sodium methoxide or potassium hydroxide is used, and the reaction is typically heated. scielo.bryoutube.com
Acid-Catalyzed Transesterification: Under acidic conditions, the alcohol nucleophile attacks the protonated carbonyl group of the ester. masterorganicchemistry.com To favor the formation of the desired ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
| Reaction Type | Catalyst | Products | Key Features |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Dec-3-enoic acid, Ethanol | Reversible, requires excess water |
| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Sodium dec-3-enoate, Ethanol | Irreversible, goes to completion |
| Base-Catalyzed Transesterification | Alkoxide (e.g., NaOCH₃) | New ester, New alcohol | Addition-elimination mechanism |
| Acid-Catalyzed Transesterification | Strong Acid (e.g., H₂SO₄) | New ester, New alcohol | PADPED mechanism, often uses alcohol as solvent |
Cyclization and Rearrangement Reactions Involving this compound Derivatives
Derivatives of this compound can undergo various cyclization and rearrangement reactions to form cyclic structures and new molecular frameworks.
Cyclization Reactions:
Nickel-Catalyzed Cyclizations: Enoate derivatives are effective in nickel-catalyzed cyclization processes. For instance, the cyclization of enoates with chiral allenes can produce functionalized pyrrolidine (B122466) derivatives. nih.gov
Intramolecular Cyclization: Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives can undergo intramolecular cyclization in refluxing nitrobenzene (B124822) to yield substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. researchgate.net
Domino [3+3] Cyclization: Morita-Baylis-Hillman carbonates can react with para-quinamines in a phosphine-catalyzed domino [3+3] cyclization to form hydroquinoline derivatives. acs.org
Cyclization of Semicarbazide (B1199961) Derivatives: Ethyl esters can be converted to hydrazides, which then react with isocyanates to form semicarbazide derivatives. These derivatives can undergo cyclization in the presence of a base to form 1,2,4-triazolin-5-one derivatives. ptfarm.pl
Rearrangement Reactions:
scielo.brscielo.br-Sigmatropic Rearrangements: Derivatives of allylic alcohols, such as those that can be formed from the reduction of this compound, can undergo scielo.brscielo.br-sigmatropic rearrangements to form unsaturated dicarboxylic acid derivatives. rsc.org
Beckmann and Hofmann Rearrangements: These rearrangements can be used to synthesize α-amino acids from carboxyl-protected substrates. beilstein-journals.org
Curtius Rearrangement: This reaction converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. The isocyanate can then be transformed into various amines and their derivatives. nih.gov
Other Rearrangements: Various other named rearrangements, such as the Pinacol-Pinacolone, Dakin, and Bamberger rearrangements, are used to transform different functional groups and molecular skeletons, although their direct application to this compound itself is not explicitly detailed. wiley-vch.de
Enolate Chemistry of the Alpha-Carbon for Controlled Derivatization
The α-carbon of this compound, being adjacent to the ester carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles that can be used for controlled derivatization at the α-position. wikipedia.orgmasterorganicchemistry.com
Formation and Reactivity of Enolates:
Enolates are typically generated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures to ensure quantitative and regioselective deprotonation. wikipedia.orgbham.ac.uk The resulting enolate is a resonance-stabilized anion with negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org While the negative charge predominantly resides on the more electronegative oxygen atom, enolates generally react with soft electrophiles at the α-carbon. masterorganicchemistry.combham.ac.uk
Alkylation of Enolates:
A key reaction of enolates is their alkylation with alkyl halides. This SN2 reaction forms a new carbon-carbon bond at the α-position, leading to α-substituted esters. libretexts.org For example, the enolate of an ester can be reacted with an alkyl bromide or iodide to introduce an alkyl group. beilstein-journals.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control) in systems with multiple α-protons. libretexts.org
Other Derivatizations:
Besides alkylation, enolates can react with a variety of other electrophiles. For instance, they can be used in aldol-type reactions with aldehydes and ketones, or in Claisen condensations. wikipedia.org
| Aspect of Enolate Chemistry | Description | Reagents/Conditions | Outcome |
| Enolate Formation | Deprotonation of the α-carbon. wikipedia.orgmasterorganicchemistry.com | Strong base (e.g., LDA), aprotic solvent (e.g., THF), low temperature (-78 °C). beilstein-journals.orgbham.ac.uk | Formation of a resonance-stabilized enolate anion. |
| Alkylation | Nucleophilic attack of the enolate on an alkyl halide. libretexts.org | Enolate, Alkyl halide (R-X). beilstein-journals.org | Formation of an α-alkylated ester. |
| Regioselectivity | Control over which α-proton is removed. libretexts.org | Kinetic control (strong, bulky base, low temp) vs. Thermodynamic control (weaker base, higher temp). libretexts.org | Formation of the less substituted (kinetic) or more substituted (thermodynamic) enolate. |
Hydrogenation and Selective Reduction Pathways
The double bond and the ester group in this compound can be selectively reduced using different reagents and conditions.
Hydrogenation of the Alkene:
The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This reaction converts this compound into ethyl decanoate.
Reduction of the Ester:
The ester functional group can be reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. The reaction would yield dec-3-en-1-ol.
Selective Reduction:
Enantioselective Hydrogenation: In cases of more complex enoates, such as (E)-ethyl 2-oxo-4-arylbut-3-enoate, highly enantioselective sequential hydrogenation can be achieved. researcher.lifenih.gov Using specific ruthenium catalysts, both the C=C and C=O bonds can be hydrogenated to yield ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. researcher.lifenih.gov
Biocatalytic Reduction: Whole-cell biocatalysts can be used for the enantioselective reduction of related ketoesters, such as ethyl 3-oxo-5-phenylpentanoate, to the corresponding hydroxy esters with high enantiomeric excess. researchgate.net
| Reaction Type | Reagent(s) | Functional Group Targeted | Product |
| Catalytic Hydrogenation | H₂, Pd/C | C=C double bond | Ethyl decanoate |
| Strong Reduction | LiAlH₄ | Ester carbonyl | Dec-3-en-1-ol |
| Sequential Hydrogenation | [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂(-Cl₃)]⁻ | C=C and C=O bonds | Ethyl 2-hydroxy-4-arylbutyrate |
| Biocatalytic Reduction | Whole-cell biocatalysts | Keto group | (S)- or (R)-hydroxy ester |
Research on the Role and Diverse Applications of Ethyl Dec 3 Enoate and Its Derivatives
Contributions to Natural Product Chemistry and Flavor Science
The presence and sensory characteristics of esters are fundamental to the aroma profiles of many natural products, particularly fruits. Ethyl dec-3-enoate and its structural relatives are part of this important class of compounds.
Role as an Aroma Volatile in Fruits and Food Systems
Simple linear β,γ-unsaturated esters are recognized as natural constituents that contribute to the volatile profiles of various fruits and foods. psu.edu While direct evidence of this compound in common fruits is not extensively documented, its structural analogs, such as ethyl hex-3-enoate and ethyl oct-3-enoate, have been identified in pineapple, passion fruit, and mango. psu.edu This suggests that this compound could be a yet-to-be-identified or minor component in the complex aroma bouquets of some fruits.
Interestingly, this compound has been identified as a volatile compound in the sternal gland scent samples of wild emperor tamarins (Saguinus imperator subgrisescens). jzar.org This finding highlights its role in mammalian chemical communication, a field closely related to the study of natural volatiles.
The synthesis of ethyl (E)-dec-3-enoate can be achieved through the condensation of n-octanal with monoethyl malonate, a reaction that provides a route to this and other related β,γ-unsaturated esters found in nature. psu.edu
Structure-Odor Relationships and Sensory Analysis Studies in Related Esters
The molecular structure of an ester, including chain length, degree of unsaturation, and the position of the double bond, significantly influences its odor profile. Esters are generally associated with fruity and floral scents. Sensory analysis of esters structurally related to this compound provides insight into the potential aroma characteristics of this compound.
For instance, a study on the sensory properties of a homologous series of 4-mercapto-2-alkanols (C5–C10) showed that the perceived odor quality is mainly determined by the chain length. researchgate.net This principle can be extended to esters, where variations in the carbon chain length lead to a wide range of aroma nuances.
The following table summarizes the odor descriptions of several unsaturated ethyl esters with ten carbon atoms, illustrating the impact of the double bond's position on the perceived scent.
| Compound Name | Odor Description |
| Ethyl (E)-2-decenoate | Peely citrus (orange, grapefruit), reminiscent of orange essence oil, fruity, green, waxy. |
| Ethyl (E)-4-decenoate | Green, fruity, waxy, with cognac, pineapple, apple, and pear nuances. thegoodscentscompany.com |
| Ethyl undec-10-enoate (B1210307) (a C11 ester) | Waxy, fruity, clean, creamy, soapy, with a cognac note. |
These examples demonstrate that even a shift in the double bond position from C2 to C4 results in a noticeable change in the described aroma, from citrusy to a more complex green and waxy fruitiness. This suggests that this compound would also possess a distinct fruity aroma, likely with its own unique nuances.
This compound as a Pheromone Component or Pheromone Precursor in Entomological Studies
Unsaturated esters and their parent acids are known to play crucial roles in insect chemical communication, often acting as sex or aggregation pheromones. psu.edu The structural features of this compound make it a candidate for such a role.
A notable example is ethyl oct-3-enoate, a lower homolog of this compound, which has been identified as a major component of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. psu.eduresearchgate.net Furthermore, studies on the salt marsh bagworm moth, Whittleia retiella, have identified (1S)-1-methylpropyl (5Z)-dec-5-enoate and 1-methylethyl (5Z)-dec-5-enoate as putative pheromone components. google.com These findings underscore the importance of the decenoate structure in insect pheromones.
Additionally, (Z)-dec-3-enoic acid is known as a precursor to a γ-lactone that exhibits pheromonal character. pnas.org This indicates that this compound could not only be a pheromone component itself but also serve as a precursor in the biosynthesis of other active semiochemicals.
The detection of this compound in the scent glands of emperor tamarins further supports its role in chemical signaling, extending its potential biological significance beyond the realm of entomology. jzar.org
Utilization as Versatile Synthetic Intermediates in Organic Synthesis
The chemical structure of this compound, specifically the presence of a double bond in the β,γ-position relative to the ester carbonyl group, makes it a valuable and versatile intermediate in organic synthesis.
Precursor to Lactones, Homoallylic Alcohols, and Unsaturated Macrolides
β,γ-Unsaturated acids and their corresponding esters are well-established precursors for the synthesis of several important classes of organic compounds, including lactones, homoallylic alcohols, and unsaturated macrolides. psu.edu
Lactones: The conversion of (Z)-dec-3-enoic acid, which can be derived from ethyl (Z)-dec-3-enoate, into a γ-lactone with pheromonal properties has been reported. pnas.org The synthesis of γ-decalactone, a compound with a characteristic peach-like aroma, often proceeds through the cyclization of 4-hydroxydecanoic acid, a C10 precursor that can be conceptually linked to the hydration of this compound. tandfonline.commdpi.comtandfonline.com
Homoallylic Alcohols: The synthesis of homoallylic alcohols can be achieved through various methods, including the reaction of α,β-unsaturated tosylhydrazones with boronic acids and aldehydes in a one-pot process to produce homoallylic alcohols with high diastereoselectivity. chemrxiv.orguniovi.esrsc.org While not specifically demonstrated with this compound, its structure is amenable to transformations that would yield homoallylic alcohol scaffolds. Another approach involves the reduction of unsaturated cyclic ethers to produce allylic and homoallylic alcohols. rsc.org
Unsaturated Macrolides: The construction of macrolide rings is a significant challenge in organic synthesis. researchgate.net Macrolactonization of a linear hydroxy acid is a common strategy. mdpi.com this compound can serve as a building block for the carbon backbone of such linear precursors, which, after further functionalization, can undergo cyclization to form unsaturated macrolides.
Scaffold for Heterocyclic Compound Synthesis (e.g., Pyrazoles, Benzoxazines, Pyrrol-2-ones)
The reactive nature of the double bond and the ester functionality in this compound and its derivatives makes them suitable starting materials for the construction of various heterocyclic ring systems.
Pyrazoles: The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com While not a direct precursor, this compound can be envisioned as a starting material for the generation of a suitable 1,3-dicarbonyl intermediate through functional group manipulations, which could then be used in pyrazole (B372694) synthesis. pan.olsztyn.plbeilstein-journals.orgnih.govorganic-chemistry.org
Benzoxazines: The synthesis of 1,4-benzoxazine derivatives has been demonstrated using ethyl (2E)-4-bromo-3-ethoxybut-2-enoate as a key synthon. yu.edu.jo This butenoate derivative undergoes reaction with substituted anilines to form the benzoxazine (B1645224) core. By analogy, a suitably functionalized this compound could serve as a scaffold for the synthesis of novel benzoxazine derivatives with longer alkyl chains. The general synthesis of benzoxazines involves the reaction of a phenol, an amine, and an aldehyde, and various derivatives can be prepared by choosing the appropriate starting materials. itu.edu.trrsc.orgrsc.orggoogle.comacs.org
Pyrrol-2-ones: The synthesis of 1,5-dihydro-2H-pyrrol-2-ones has been achieved from the reaction of ethyl (2E)-4-bromo-3-ethoxybut-2-enoate with substituted anilines. yu.edu.jo Furthermore, γ-ketoacids, which can be conceptually derived from α,β-unsaturated ketones, can be converted into 1H-pyrrol-2(5H)-ones through reaction with primary amines in a Paal-Knorr type reaction. This suggests that this compound, after conversion to a suitable keto-acid derivative, could be a precursor to substituted pyrrol-2-ones.
Exploration in Renewable Fuels Research for Enhanced Combustion Characteristics (referencing related enoates)
The pursuit of cleaner and more efficient energy has led to significant research into biofuels, which are considered a renewable alternative to fossil fuels. maxapress.commdpi.com Within this domain, the chemical structure of fuel components is critical as it directly influences combustion performance. rsc.org Fatty acid esters are a key class of molecules found in biodiesel, and understanding how features like carbon-carbon double bonds (unsaturation) affect their reactivity is crucial for designing next-generation biofuels. rsc.orgacs.org this compound, an unsaturated ester, is a compound of interest in this context.
Research into related enoates provides valuable insights into the potential combustion characteristics of this compound. A study investigating a series of saturated and unsaturated fatty acid esters in a heavy-duty compression ignition engine found that the position of the double bond within the ester's carbon chain has a significant impact on combustion. rsc.org For instance, a comparison between methyl non-2-enoate and methyl non-3-enoate showed that the latter, with its double bond at the C3 position (analogous to this compound), exhibited a significantly reduced duration of combustion. rsc.org However, the study also noted that the inclusion of a double bond at the 2-position (a Michael acceptor) in methyl nonanoate (B1231133) led to a shorter ignition delay, whereas for C10 ethyl esters, the presence of this feature resulted in a longer ignition delay compared to their saturated counterpart, ethyl decanoate. rsc.orgrsc.org
The key combustion parameters influenced by the molecular structure of these enoates are ignition delay and combustion duration. rsc.org Ignition delay refers to the period between the start of injection and the start of combustion, while combustion duration is the time over which the fuel burns. Shorter ignition delays and combustion durations are generally desirable for improved engine efficiency and control.
A comparative analysis of related esters highlights these structural effects:
| Fuel Compound | Key Structural Feature | Observed Effect on Combustion |
| Methyl non-2-enoate | Double bond at C2 (Michael Acceptor) | Reduced ignition delay relative to saturated and C3-unsaturated counterparts. rsc.orgrsc.org |
| Methyl non-3-enoate | Double bond at C3 | Significantly reduced duration of combustion compared to the C2-unsaturated ester. rsc.org |
| Ethyl dec-2-enoate | Double bond at C2 (Michael Acceptor) | Longer duration of ignition delay compared to saturated ethyl decanoate. rsc.org |
| Ethyl decanoate | Saturated C10 ethyl ester | Serves as a baseline for comparison with unsaturated analogues. rsc.org |
Based on these findings for structurally similar enoates, it can be inferred that this compound, with its double bond at the C3 position, would likely exhibit a shorter combustion duration. rsc.org The presence of the ester functional group and the specific placement of the double bond are critical factors that influence the low-temperature reaction kinetics that precede auto-ignition. rsc.org These studies underscore the importance of precise molecular design in developing renewable fuels with enhanced combustion characteristics. maxapress.com
Applications as Precursors for Material Science (e.g., Zinc Oxide)
Beyond energy applications, enoate derivatives are also valuable as precursors in materials science for the synthesis of functional materials like Zinc Oxide (ZnO). mdpi.com ZnO is an important transparent conducting oxide (TCO) with applications in electronics and optoelectronics, owing to its high electrical conductivity and optical transparency. mdpi.comnih.gov The synthesis of high-purity ZnO thin films often relies on single-source precursors, which are molecules designed to decompose cleanly into the desired material. d-nb.info
Enoate-based ligands are used to synthesize organometallic complexes that can serve as these single-source precursors. Specifically, β-amidoenoates and β-ketoiminates containing enoate structures have been reacted with diethylzinc (B1219324) to create heteroleptic ethyl zinc complexes. mdpi.comd-nb.info These complexes are designed to be volatile and decompose at relatively low temperatures, making them suitable for techniques like Chemical Vapor Deposition (CVD). mdpi.com
The synthesis process involves reacting a β-ketoimine ligand, which can be derived from an enoate, with an organozinc compound like diethylzinc. The resulting complex, such as an ethyl zinc β-ketoiminate, is a dimeric species that can be isolated and characterized. mdpi.com The thermal stability of this precursor is then evaluated using Thermal Gravimetric Analysis (TGA), which determines the temperature at which it decomposes. mdpi.com For instance, a heteroleptic ethyl zinc β-ketoiminate was shown to have a significantly lower decomposition temperature (onset at 150 °C) compared to its bis-ligated counterpart, making it a promising precursor for ZnO. mdpi.com The final decomposition product was confirmed to be ZnO through X-ray Diffraction (XRD) analysis. mdpi.com
The properties of the resulting ZnO thin films are directly influenced by the molecular structure of the precursor. d-nb.info Factors such as the steric bulk of the ligands on the enoate complex affect the electronic properties of the deposited films. d-nb.info Research has shown that mono-ligated ethyl zinc compounds are superior precursors compared to their bis-ligated counterparts, and bulkier ligands tend to result in poorer electronic properties in the final ZnO films. d-nb.info
| Precursor Type | Ligand Structure | Key Property | Application |
| Ethyl zinc β-amidoenoates | β-amidoenoate | High reactivity; moisture and air sensitive. mdpi.com | Potential single-source precursor for ZnO. mdpi.com |
| Ethyl zinc β-ketoiminates | β-ketoiminate | Lower decomposition temperature than related bis-ligated complexes. mdpi.com | Single-source precursor for ZnO thin films via CVD. mdpi.comd-nb.info |
This approach of "designer precursors" allows for the fine-tuning of molecular structures to deposit ZnO films with specific, desirable properties for advanced material applications. d-nb.info While this compound itself is not directly cited in these specific studies, its enoate functional group represents the core reactive site that enables the formation of such precursor complexes for materials synthesis.
Conclusion and Future Research Perspectives
Synthesis of Current Research Status on Ethyl dec-3-enoate
This compound is a β,γ-unsaturated ester recognized for its distinct fruity and green aroma and its role as a semiochemical in the natural world. Current research has established its identity as a volatile organic compound found in various natural sources. For instance, it has been identified in the scent gland secretions of emperor tamarins (Saguinus imperator), suggesting a potential role in olfactory communication. jzar.org Furthermore, it is a known component of the male-produced sex pheromone of the Mediterranean fruit fly, Ceratitis capitata. psu.edu
The primary and most well-documented method for its chemical synthesis is a modified Knoevenagel condensation. This reaction typically involves the condensation of n-octanal with monoethyl malonate in the presence of a catalyst, such as piperidinium (B107235) acetate (B1210297) or other bases, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). psu.eduvulcanchem.com This method has been shown to produce (E)-ethyl dec-3-enoate with good yields, generally ranging from 76% to 82%. psu.eduvulcanchem.com Research has demonstrated that this compound is a versatile synthetic intermediate, serving as a precursor for the synthesis of other valuable molecules, including lactones, macrolides, and homoallylic alcohols. psu.edu
Table 1: Established Synthesis of Ethyl (E)-dec-3-enoate
| Reaction Type | Reactants | Catalyst | Solvent | Yield | Ref |
|---|---|---|---|---|---|
| Knoevenagel Condensation | n-Octanal, Monoethyl malonate | Piperidinium acetate | DMSO or DMF | 76-82% | psu.edu |
| Knoevenagel Condensation | n-Octanal, Monoethyl malonate | Piperidine or Ammonium (B1175870) acetate | Not specified (reflux) | 76-82% | vulcanchem.com |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the foundational knowledge, significant gaps remain in the scientific understanding of this compound. While its presence in tamarins is documented, the precise biosynthetic pathway responsible for its production in these mammals or their associated microbiome is yet to be elucidated. jzar.org The specific behavioral responses elicited by this compound in tamarin chemical communication represent a major unexplored research avenue.
From a chemical standpoint, the majority of research has focused on the (E)-isomer due to its prevalence in reported synthetic methods. The synthesis, characterization, and potential applications of the (Z)-isomer of this compound are largely undocumented. Furthermore, while its role as a pheromone component in Ceratitis capitata is known, the synergistic or independent effects of this specific ester within the complex pheromone blend warrant more detailed investigation. mdpi.com The combustion characteristics and potential of this compound as a biofuel or biofuel additive are also unknown, an area of research that has been initiated for structurally similar unsaturated esters like ethyl dec-2-enoate. rsc.org
Potential for Novel Synthetic Methodologies and Process Optimization
Future research could unlock more efficient and novel synthetic routes to this compound. While the Knoevenagel condensation is effective, there is potential for optimization by exploring new catalytic systems, such as solid-supported catalysts or novel organocatalysts, to enhance yield, improve stereoselectivity, and simplify purification processes. psu.eduvulcanchem.com
Beyond modifying existing methods, entirely new synthetic strategies could be developed. For example, retrosynthetic analysis could inspire new disconnection approaches. chemistrydocs.com Methodologies based on modern organometallic chemistry or photocatalysis could offer alternative pathways. A significant opportunity lies in biocatalysis. The application of enzymes like ene-reductases, which are known to selectively reduce α,β-unsaturated compounds, could be explored for the stereoselective synthesis of specific isomers of this compound or its precursors. nih.gov Such enzymatic methods could offer milder reaction conditions and higher selectivity compared to traditional chemical synthesis.
Advances in Biosynthesis and Sustainable Production Strategies
The natural occurrence of this compound points to the existence of enzymatic pathways that can be harnessed for sustainable production. jzar.org A key future direction is the discovery and characterization of the enzymes involved in its biosynthesis in organisms like the Mediterranean fruit fly. psu.edu This involves transcriptomics and proteomics to identify candidate genes and enzymes, followed by heterologous expression and functional characterization.
Once identified, these biosynthetic pathways can be introduced into industrial microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. researchgate.net This metabolic engineering approach could enable the production of "natural" this compound from renewable feedstocks like glucose. Advances in synthetic biology and computational tools for pathway discovery can accelerate this process. researchgate.net Another sustainable strategy involves the enzymatic transesterification of natural oils that may contain dec-3-enoic acid precursors. Lipases have been successfully used to produce other flavor esters, like ethyl trans-2,cis-4-decadienoate, from plant oils, providing a viable model for the green production of this compound. researchgate.net
Table 2: Potential Sustainable Production Strategies for this compound
| Strategy | Approach | Key Enabling Science | Potential Outcome | Ref |
|---|---|---|---|---|
| Metabolic Engineering | Reconstruct biosynthetic pathway in a microbial host | Gene discovery from natural sources, Synthetic biology | Production from renewable feedstocks | jzar.orgresearchgate.net |
| Biocatalysis | Enzymatic reduction of a precursor | Ene-reductase enzyme engineering | High stereoselectivity, mild conditions | nih.gov |
| Chemoenzymatic Synthesis | Transesterification of natural oils | Lipase (B570770) technology | Use of natural, renewable substrates | researchgate.net |
Emerging Applications and Interdisciplinary Research Directions
While currently used in the flavor and fragrance industry, the applications of this compound could expand significantly through interdisciplinary research. vulcanchem.com In materials science, its structure as an unsaturated ester makes it a candidate monomer for polymerization. vulcanchem.com Research into its copolymerization with monomers like styrene (B11656) or acrylates could lead to the development of novel polymers and resins with tailored properties such as flexibility and durability. vulcanchem.com
The double bond in the molecule also makes it a useful dienophile in Diels-Alder reactions, opening avenues in synthetic organic chemistry for the creation of complex cyclohexene (B86901) derivatives. vulcanchem.com In the field of chemical ecology, further studies on its role in insect and mammalian communication could lead to new, environmentally benign pest management strategies or a deeper understanding of animal behavior. jzar.orgmdpi.com Finally, collaborative research between combustion engineers and chemists could explore its potential as a next-generation biofuel, assessing its performance and emission characteristics in comparison to conventional fuels and other fatty acid ethyl esters. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
